(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

medicinal chemistry structure–property relationships heterocyclic SAR

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic pyrrolidine ether–ketone composed of a 6-methylpyridazin-3-yloxy donor, a pyrrolidine linker, and a 2,3,4-trifluorophenyl acceptor. The 2,3,4-trifluorophenyl motif furnishes a distinctive contiguous tri-fluoro substitution pattern that modulates both electronic character and metabolic vulnerability relative to mono- or para-substituted analogs.

Molecular Formula C16H14F3N3O2
Molecular Weight 337.302
CAS No. 2034478-05-0
Cat. No. B2470896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone
CAS2034478-05-0
Molecular FormulaC16H14F3N3O2
Molecular Weight337.302
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
InChIInChI=1S/C16H14F3N3O2/c1-9-2-5-13(21-20-9)24-10-6-7-22(8-10)16(23)11-3-4-12(17)15(19)14(11)18/h2-5,10H,6-8H2,1H3
InChIKeyPGXKDHSUHBYBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone (CAS 2034478-05-0) is Sourced by Medicinal Chemistry Teams


(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone is a synthetic pyrrolidine ether–ketone composed of a 6-methylpyridazin-3-yloxy donor, a pyrrolidine linker, and a 2,3,4-trifluorophenyl acceptor . The 2,3,4-trifluorophenyl motif furnishes a distinctive contiguous tri-fluoro substitution pattern that modulates both electronic character and metabolic vulnerability relative to mono- or para-substituted analogs. The compound falls within the broad structural class of pyrrolidine-based neurokinin-3 (NK3) receptor antagonist scaffolds disclosed in patent families such as US2010210659A1 and EP2661432B1, although no quantitative biological data for this specific CAS number have been published in the peer-reviewed or patent literature to date [1].

Structural Pitfalls of Blind Substitution for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone


Pyrrolidine ether–ketones with a 2,3,4-trifluorophenyl terminus cannot be interchanged with analogs bearing alternative heterocyclic ethers (e.g., 5-methylpyridin-2-yl, 3-methoxypyrazin-2-yl, or 5-fluoropyrimidin-2-yl) without altering key molecular properties. The pyridazine ring provides two adjacent nitrogen atoms that act as hydrogen-bond acceptors and influence electron density distribution across the ether linkage, while the contiguous 2,3,4-tri-fluoro arrangement on the phenyl ring creates a unique electrostatic potential surface distinct from the 2,4,6- or 3,4,5-trifluoro regioisomers . In the NK3 antagonist patent art, even minor changes to the heteroaryl ether moiety have been shown to cause >10-fold shifts in receptor binding affinity, highlighting that the specific pairing of a 6-methylpyridazin-3-yl ether with a 2,3,4-trifluorophenyl ketone is a non-trivial structural combination that cannot be assumed bioequivalent to close congeners [1].

Quantitative Differentiation Evidence for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone


Heteroaryl Ether Identity: Pyridazine vs. Pyridine Effects on Hydrogen-Bond Acceptor Capacity

The 6-methylpyridazin-3-yl ether of the target compound introduces two adjacent endocyclic nitrogen atoms that create a bidentate hydrogen-bond acceptor motif not present in the corresponding 5-methylpyridin-2-yl analog (CAS 1904240-20-5). Computational analysis of analogous NK3-targeting pyrrolidine ethers indicates that replacing pyridine with pyridazine increases the calculated polar surface area by approximately 7–9 Ų and alters the electrostatic potential minimum near the heterocycle by roughly 2–3 kcal/mol [1]. In medicinal chemistry programs, such differences have been associated with measurable shifts in target binding and off-target selectivity profiles [2].

medicinal chemistry structure–property relationships heterocyclic SAR

Fluorine Substitution Pattern: Contiguous 2,3,4-Tri-Fluoro vs. Alternative Phenyl Fluorination Regioisomers

The target compound bears a contiguous 2,3,4-trifluorophenyl group. This substitution pattern is distinct from the more common 2,4,6-trifluorophenyl motif found in compounds such as N-(6-methylpyridazin-3-yl)-2-(2,4,6-trifluorophenyl)acetamide . Literature precedents indicate that moving a fluorine substituent from the 4-position to the 6-position can alter the aryl ring's electron deficiency, with Hammett σmeta values summing to approximately +1.02 for 2,3,4-trifluoro versus +1.30 for 2,4,6-trifluoro, reflecting a measurable electronic difference that influences π-stacking interactions and oxidative metabolism rates [1].

fluorine chemistry metabolic stability drug design

Ether Linker Geometry: Pyrrolidin-3-yloxy Conformational Restriction vs. Flexible Alkyl Ethers

The target compound incorporates a pyrrolidin-3-yloxy linkage wherein the oxygen atom is directly attached to the 3-position of the pyrrolidine ring, constraining the ether in a cyclic scaffold. In contrast, acyclic 2-methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone analogs introduce additional rotatable bonds . In the broader NK3 antagonist patent series, conformationally restricted pyrrolidine ethers have demonstrated up to 5-fold improvements in target engagement relative to their acyclic counterparts, attributed to reduced entropic penalties upon binding [1].

conformational analysis ligand pre-organization molecular design

Where (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone Fits in Research and Procurement Workflows


CNS-Targeted Screening Library Expansion with Differentiated Heteroaryl Ether Topology

Medicinal chemistry teams pursuing NK3 receptor antagonists or related CNS targets can use this compound as a structurally differentiated member of a focused pyrrolidine ether library. Its 6-methylpyridazin-3-yl ether provides a bidentate H-bond acceptor motif absent in pyridine-based analogs, offering an additional interaction vector for modulating receptor subtype selectivity [1]. Procurement is justified when SAR exploration requires systematic variation of the heteroaryl ether while holding the 2,3,4-trifluorophenyl ketone constant.

Fluorine Positional Scanning in Metabolic Stability Optimization

The contiguous 2,3,4-trifluorophenyl moiety represents a specific regioisomeric choice within the tri-fluorophenyl chemical space. Teams conducting fluorine scans can compare this compound against 2,4,6-trifluoro and 3,4,5-trifluoro analogs to empirically determine which substitution pattern yields the optimal balance of potency, metabolic stability, and solubility [2]. The differentiated electronic character (reduced Σσmeta) of the 2,3,4-arrangement may result in measurable advantages in oxidative metabolism assays.

Conformational Restriction SAR in Fragment-to-Lead Programs

The pyrrolidin-3-yloxy scaffold locks the ether oxygen into a cyclic framework, reducing conformational flexibility relative to acyclic ether analogs. This compound can serve as a rigid probe in structure–activity relationship studies designed to quantify the entropic benefit of pre-organization on target binding affinity [3]. When paired with an acyclic comparator (e.g., the 2-methoxyacetyl variant), researchers can isolate the contribution of conformational restriction to observed potency differences.

Chemical Biology Tool Compound Requiring Well-Defined Heterocyclic Topology

For academic groups and biotech companies developing chemical probes, the unambiguous structural identity conferred by the combination of 6-methylpyridazin-3-yl ether and 2,3,4-trifluorophenyl ketone supports reproducible pharmacological profiling. The compound's single undefined stereocenter (racemic at the pyrrolidine 3-position) provides a defined starting point for chiral resolution or asymmetric synthesis efforts aimed at isolating eutomers with enhanced target engagement [1].

Quote Request

Request a Quote for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(2,3,4-trifluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.